molecular formula C9H14N2S B477074 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- CAS No. 643723-68-6

4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro-

Cat. No.: B477074
CAS No.: 643723-68-6
M. Wt: 182.29g/mol
InChI Key: HOXOBYOSXFZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- is a heterocyclic compound with the molecular formula C8H12N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Given its structural similarity to other thiazole compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique cycloheptane ring and the tetrahydro- thiazole moiety present in the compound .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- is unique due to its specific thiazole ring fused with a cycloheptane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c10-6-9-11-7-4-2-1-3-5-8(7)12-9/h1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXOBYOSXFZYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.